molecular formula C20H29N3O2 B4542606 N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4542606
M. Wt: 343.5 g/mol
InChI Key: LTTLDTUZTDYCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide (referred to as Bicuculline) is a naturally occurring alkaloid that is commonly used in scientific research. Bicuculline is a potent antagonist of the GABA-A receptor, which plays a crucial role in the inhibitory neurotransmission in the central nervous system.

Mechanism of Action

Bicuculline works by binding to the GABA-A receptor and blocking the inhibitory effects of GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in the regulation of neuronal excitability. By blocking the inhibitory effects of GABA, Bicuculline leads to the excitation of neurons and increases their firing rate.
Biochemical and Physiological Effects:
Bicuculline has been shown to have a variety of biochemical and physiological effects. In addition to its role as a GABA-A receptor antagonist, Bicuculline has been shown to increase the release of dopamine, a neurotransmitter involved in the regulation of reward and motivation. Bicuculline has also been shown to increase the release of glutamate, an excitatory neurotransmitter that plays a crucial role in synaptic plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

Bicuculline is a valuable tool for studying the mechanisms of synaptic transmission and neuronal excitability. Its ability to block the inhibitory effects of GABA and increase neuronal firing rate makes it a useful tool for studying the role of GABA-A receptors in the central nervous system. However, Bicuculline has some limitations for lab experiments. Its potency and selectivity for the GABA-A receptor can vary depending on the experimental conditions, and its effects on other neurotransmitter systems can complicate the interpretation of results.

Future Directions

There are several future directions for the study of Bicuculline. One area of research is the development of more selective GABA-A receptor antagonists that can be used to study specific subtypes of GABA-A receptors. Another area of research is the study of the long-term effects of Bicuculline on synaptic plasticity and learning and memory. Finally, the development of new techniques for the delivery of Bicuculline to specific regions of the brain could lead to new insights into the role of GABA-A receptors in the central nervous system.

Scientific Research Applications

Bicuculline is widely used in scientific research to study the role of GABA-A receptors in the central nervous system. Bicuculline is a potent antagonist of the GABA-A receptor, which blocks the inhibitory effects of GABA and leads to the excitation of neurons. This property of Bicuculline makes it a valuable tool for studying the mechanisms of synaptic transmission and neuronal excitability.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-25-18-6-4-17(5-7-18)23-10-8-22(9-11-23)14-20(24)21-19-13-15-2-3-16(19)12-15/h4-7,15-16,19H,2-3,8-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTLDTUZTDYCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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